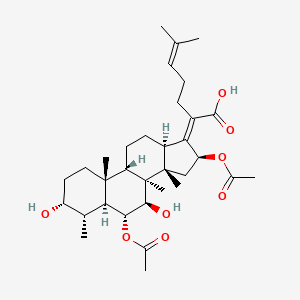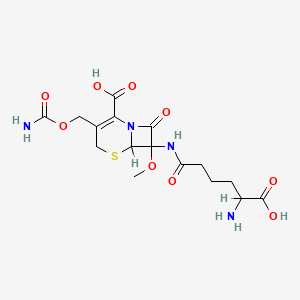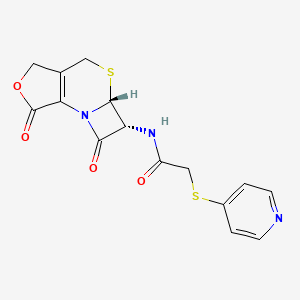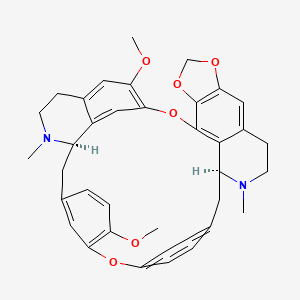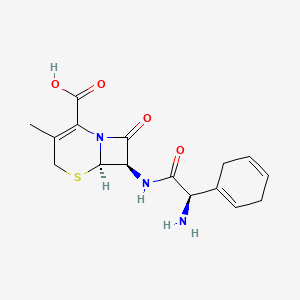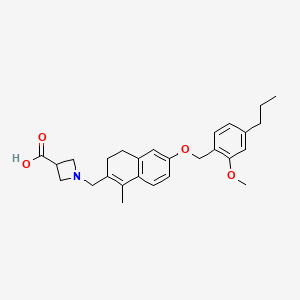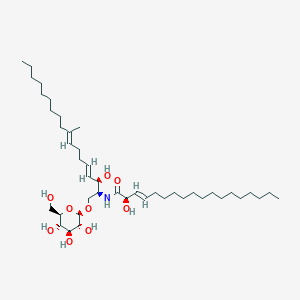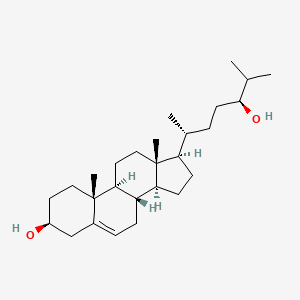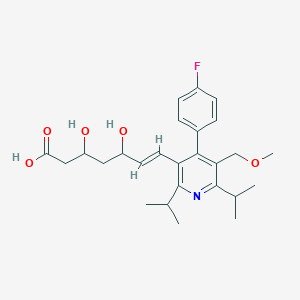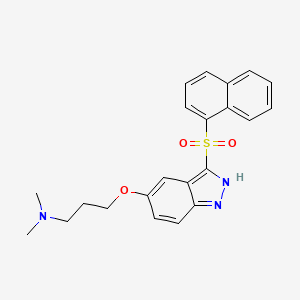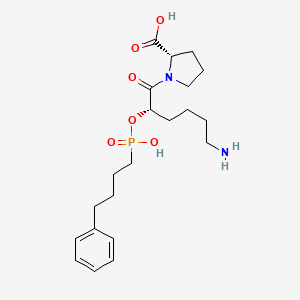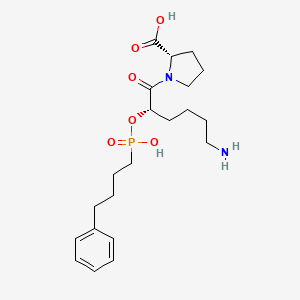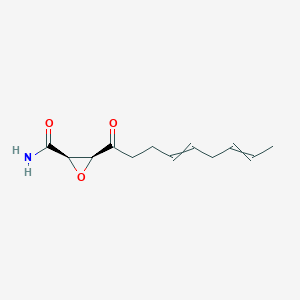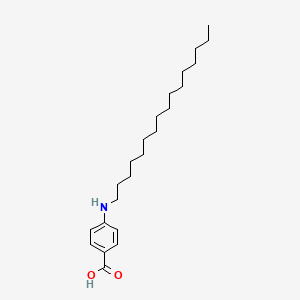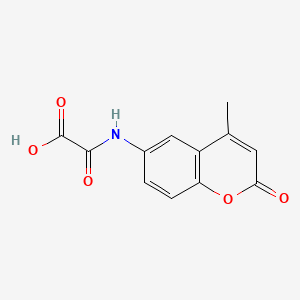
Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cgp 13143 is a bio-active chemical.
Aplicaciones Científicas De Investigación
Aryloxyacetic Acid Derivatives
A study by Kitagawa et al. (1991) synthesized di- and tri-substituted [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids, exhibiting potent natriuretic and uricosuric activities. This research highlights the potential of these compounds in the development of diuretics with uricosuric effects (Kitagawa et al., 1991).
Antibacterial Activity of Benzoxazine Analogues
Kadian et al. (2012) investigated 1,4-Benzoxazine analogues for their antibacterial properties. The study synthesized compounds like [(3-oxo-3,4-dihydro-2H-1,4benzoxazin-2-yl)acetic acid], showing significant antibacterial activity against various bacterial strains, indicating their potential in developing new antibacterial agents (Kadian, Maste & Bhat, 2012).
Antimicrobial Activity of Benzothiazine Derivatives
A study by Kalekar et al. (2011) synthesized (3-oxo-3, 4-dihydro-2H-1, 4-benzothiazin-2-yl) acetic acid derivatives, demonstrating significant antibacterial and antifungal activities. This research contributes to the exploration of new antimicrobial agents (Kalekar, Bhat & Koli, 2011).
Antimicrobial Screening of Pyridines
Mulwad and Satwe (2004) conducted a study on chalcones of 4-hydroxycoumarin, producing compounds like 4-hydroxy-2-oxo-3-(1'-oxo-3'-phenylprop-2'-enyl)-2H-[1]-benzopyran with significant antibacterial activities. These findings suggest their utility in antimicrobial therapies (Mulwad & Satwe, 2004).
Synthesis of Biologically Active Indole Derivatives
Research by Mulwad et al. (2011) involved synthesizing biologically active indole derivatives using 6-aminocoumarins. These compounds displayed notable antibacterial and antifungal activities, offering potential in antimicrobial drug development (Mulwad, Parmar & Mir, 2011).
Local Anesthetic and Antiaggregating Activities
Mosti et al. (1994) explored ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates for their local anesthetic and platelet antiaggregating activities, indicating their potential in various therapeutic applications (Mosti et al., 1994).
Transformation of Carbonsäureester
Ivanov and Bojilowa (1978) discussed the transformation of 2-Oxo-2H-1-benzopyran-3-carbonsäureester into esters of 2-Oxo-4-chromanacetic acid. This study contributes to the understanding of the rearrangement mechanisms in organic chemistry (Ivanov & Bojilowa, 1978).
Thiazolo-Benzopyranyl-s-Triazine Derivatives
Mulwad and Shirodkar (2003) synthesized 6-Amino-2-oxo-2H [1]-benzopyran derivatives with significant antibacterial activity. This research provides insights into the development of new antimicrobial agents (Mulwad & Shirodkar, 2003).
Propiedades
Número CAS |
75919-69-6 |
|---|---|
Nombre del producto |
Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo- |
Fórmula molecular |
C12H9NO5 |
Peso molecular |
247.2 g/mol |
Nombre IUPAC |
2-[(4-methyl-2-oxochromen-6-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C12H9NO5/c1-6-4-10(14)18-9-3-2-7(5-8(6)9)13-11(15)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17) |
Clave InChI |
XPKFKLSUAKCMOS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(=O)O |
SMILES canónico |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(=O)O |
Apariencia |
Solid powder |
Otros números CAS |
75919-69-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CGP 13143 CGP-13143 N-(4-methyl-7-coumarinyl)oxalic acid amide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



